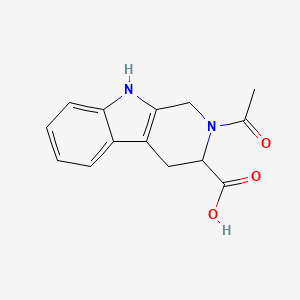
2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” is a biochemical used for proteomics research . It has a molecular weight of 258.27 and a molecular formula of C14H14N2O3 . It is a member of the class of beta-carbolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” include a molecular weight of 258.27 and a molecular formula of C14H14N2O3 .Aplicaciones Científicas De Investigación
Identification in Foodstuffs and Biological Samples
Research has identified tetrahydro-beta-carboline-3-carboxylic acids in various foodstuffs, human urine, and human milk, suggesting their widespread presence in the environment and potential endogenous synthesis in humans. These compounds, including 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA) and tetrahydro-beta-carboline-3-carboxylic acid (TCCA), are precursors to mutagenic N-nitroso compounds. Their detection in fermented products indicates they may be produced through fermentation or by condensation of tryptophan and acetaldehyde. This study provides insights into the occurrence and potential biosynthesis pathways of these compounds in humans and plants (Adachi et al., 1991).
Neurochemical and Pharmacological Actions
Beta-carbolines, including tetrahydro-beta-carbolines and their fully aromatic counterparts, have been studied for their ability to bind to benzodiazepine receptors in the brain. The research highlighted the importance of substituents at the 3-position for in vitro potency, with carbonyl-containing substituents enhancing binding affinity. This study contributes to our understanding of the neurochemical and pharmacological profiles of beta-carbolines and their potential therapeutic applications (Cain et al., 1982).
Chemical Synthesis and Characterization
The synthesis and characterization of beta-carboline derivatives have been extensively studied. Techniques such as ultrasound-promoted amide coupling and palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives have been developed to synthesize biologically important beta-carboline derivatives. These methods highlight the versatility and efficiency of modern synthetic approaches in producing compounds of interest for further biological and pharmacological studies (Sharma et al., 2017; Shabashov & Daugulis, 2010).
Antioxidant Properties
Tetrahydro-beta-carboline alkaloids found in fruits and fruit juices have been investigated for their antioxidant and radical scavenger activities. These compounds, occurring at microg/g levels, exhibit distinct profiles depending on the type of fruit or juice, suggesting a potential dietary source of antioxidants. Their ability to act as antioxidants and free radical scavengers, compared with ascorbic acid and Trolox, points to their possible contributions to the antioxidant effects observed in fruit products containing these compounds (Herraiz & Galisteo, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOYXYPGWILLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

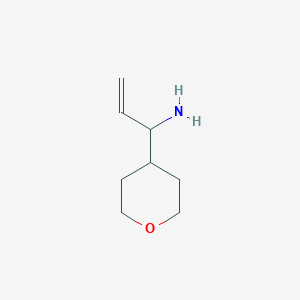
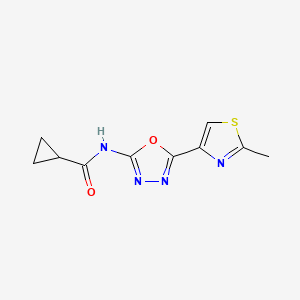
![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)

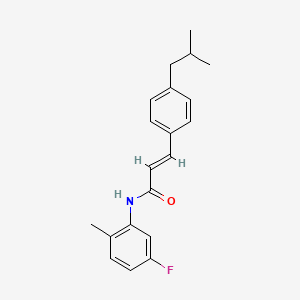
![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)
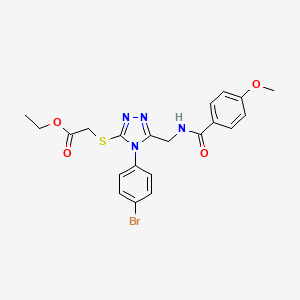
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)
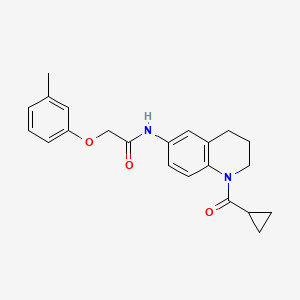
![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)
![4-fluoro-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2687595.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2687597.png)